molecular formula C20H14ClFN2O2S B5145181 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide CAS No. 6401-86-1

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide

Cat. No.: B5145181
CAS No.: 6401-86-1
M. Wt: 400.9 g/mol
InChI Key: TWGHAMGYPDHKFR-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound with the molecular formula C20H14ClFN2O2S. It is known for its unique chemical structure, which includes a chlorophenoxy group, a fluorobenzamide group, and a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-chlorophenoxy)aniline: This intermediate is synthesized by reacting 4-chlorophenol with 4-nitroaniline in the presence of a suitable catalyst.

    Formation of 4-(4-chlorophenoxy)phenyl isothiocyanate: The intermediate 4-(4-chlorophenoxy)aniline is then reacted with thiophosgene to form the isothiocyanate derivative.

    Coupling with 2-fluorobenzamide: Finally, the isothiocyanate derivative is coupled with 2-fluorobenzamide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-bromophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[4-(4-methylphenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[4-(4-ethoxyphenoxy)phenyl]carbamothioyl}-2-fluorobenzamide

Uniqueness

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHAMGYPDHKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367656
Record name STK029494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-86-1
Record name STK029494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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